molecular formula C17H13N5 B14157542 8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline

8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline

Cat. No.: B14157542
M. Wt: 287.32 g/mol
InChI Key: LDZZALGJYHLYFN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline can be achieved through several methods. One common approach involves the condensation of 2-aminobenzimidazole with 8-formylquinoline under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free conditions. These methods not only reduce the reaction time but also minimize the environmental impact by avoiding the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline stands out due to its unique structure, which combines the quinoline and benzimidazole moieties. This dual functionality enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H13N5/c1-2-9-15-14(8-1)20-17(21-15)22-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11H,(H2,20,21,22)/b19-11+

InChI Key

LDZZALGJYHLYFN-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CC4=C3N=CC=C4

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.